molecular formula C25H35NO3 B1439609 N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1217836-37-7

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1439609
CAS No.: 1217836-37-7
M. Wt: 397.5 g/mol
InChI Key: IYBGVARKKAWXKX-UHFFFAOYSA-N
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Description

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline is a complex organic compound with the molecular formula C25H35NO3 and a molecular weight of 397.55 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a sec-butyl group, a phenoxy group, and a tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of sec-butylphenol with an appropriate alkylating agent to form the sec-butylphenoxy intermediate.

    Butylation: The phenoxy intermediate is then reacted with butyl bromide under basic conditions to introduce the butyl group.

    Aniline Coupling: The final step involves the coupling of the butylated phenoxy intermediate with tetrahydro-2-furanylmethoxy aniline under acidic or basic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and aniline moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)butyl]-3-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO3/c1-4-19(3)24-13-6-7-14-25(24)29-21(5-2)17-26-20-10-8-11-22(16-20)28-18-23-12-9-15-27-23/h6-8,10-11,13-14,16,19,21,23,26H,4-5,9,12,15,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBGVARKKAWXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)CNC2=CC(=CC=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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